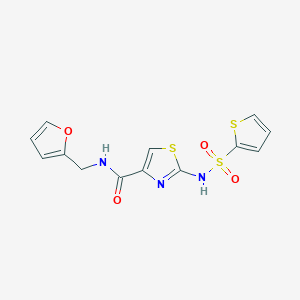
N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N3O4S3 and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition and Potential Antiglaucoma Activity
Aromatic and heterocyclic sulfonamides, including compounds incorporating furan, thiophene, and pyrrole-carboxamide moieties, have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes II and IV. Some of these compounds exhibit very good inhibitory properties with affinities in the low nanomolar range. Notably, derivatives incorporating furan- and pyrrole-carboxamide moieties (excluding the corresponding thiophene-substituted derivatives) have demonstrated effective and long-lasting intraocular pressure (IOP) lowering in both normotensive and glaucomatous animals. Their potencies surpass those of dorzolamide and brinzolamide, marking the first instance of non-water soluble sulfonamides significantly lowering IOP. This discovery suggests potential applications as topical antiglaucoma agents (Ilieș et al., 2000).
Antimicrobial Activity
The compound 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and its derivatives, synthesized via the Gewald reaction, have been characterized and evaluated for antimicrobial activity. These compounds, especially when treated with different substituted aryl aldehydes to yield Schiff bases, displayed antimicrobial properties, highlighting the potential for application in combating microbial infections (Arora et al., 2013).
Corrosion Inhibition
The compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) has been studied as a corrosion inhibitor for mild steel in 1 N sulfuric acid solution. Weight loss measurements and electrochemical methods suggest that FSM, along with another compound, N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM), significantly increase in inhibition efficiency with concentration, demonstrating mixed-type inhibitive action. These findings indicate the potential use of these compounds in protecting steel against corrosion (Sappani & Karthikeyan, 2014).
Synthesis and Biological Activity of Heterocyclic Compounds
Research on the synthesis and reactivity of furan-2-yl substituted compounds has led to the development of various heterocyclic compounds with potential biological and pharmaceutical applications. For example, N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated for antimicrobial activity, revealing good efficacy against a range of microorganisms. Such studies underscore the importance of furan and thiophene derivatives in the development of new antimicrobial agents (Cakmak et al., 2022).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S3/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWUCRDRRFKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
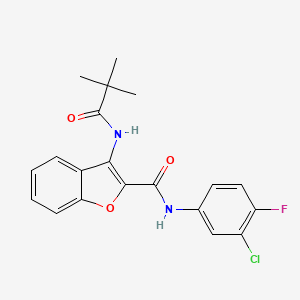
![1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2593041.png)
![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)
![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)
![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)
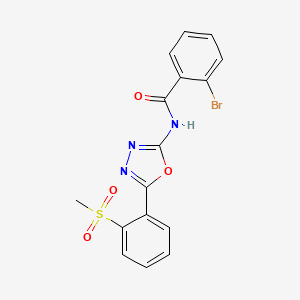
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)
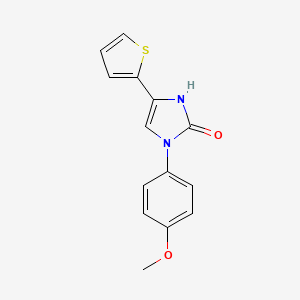
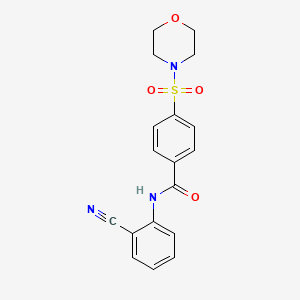
![N-(3-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2593053.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)
![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)
